Lipophilicity vs. 4-Phenylazetidin-2-one
The para-CF₃ substituent elevates the LogP of the target compound to 1.79, compared with 0.026–1.58 for 4-phenylazetidin-2-one (CAS 5661-55-2), representing a ΔLogP of +0.21 to +1.76 depending on the comparator value used . This increase reflects the well-established effect of the trifluoromethyl group in enhancing lipophilicity [1].
ΔLogP +1.76
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.79 (Fluorochem vendor data) |
| Comparator Or Baseline | 4-Phenylazetidin-2-one: LogP = 0.026 (ChemBase) ; (S)-4-phenylazetidin-2-one: LogP = 1.576 (ChemBase) |
| Quantified Difference | ΔLogP = +1.76 (vs. 0.026) or +0.21 (vs. 1.576) |
| Conditions | Calculated LogP from vendor/product databases; not experimentally determined LogP |
Why This Matters
Higher LogP directly influences membrane permeability and non-specific binding, which are critical for compound selection in cell-based assays and medicinal chemistry programs.
- [1] Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37, 320–330. View Source
